molecular formula C31H35N3O6 B11039810 N-{2-[(1,3-benzodioxol-5-ylmethyl){2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}amino]-2-oxoethyl}benzamide

N-{2-[(1,3-benzodioxol-5-ylmethyl){2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}amino]-2-oxoethyl}benzamide

Cat. No.: B11039810
M. Wt: 545.6 g/mol
InChI Key: GPPDVMIBYPBVMZ-UHFFFAOYSA-N
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Description

N-{2-[(1,3-benzodioxol-5-ylmethyl){2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}amino]-2-oxoethyl}benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzodioxole moiety, a benzamide group, and an ethoxypropylamino substituent, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1,3-benzodioxol-5-ylmethyl){2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}amino]-2-oxoethyl}benzamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized via the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the Benzamide Group: The benzamide group can be introduced through the reaction of benzoyl chloride with an amine precursor.

    Attachment of the Ethoxypropylamino Substituent: The ethoxypropylamino group can be attached via nucleophilic substitution reactions involving appropriate alkyl halides and amines.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1,3-benzodioxol-5-ylmethyl){2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}amino]-2-oxoethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine or alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzodioxole or benzamide moieties, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, amines, acids, and bases

Major Products Formed

    Oxidation: Oxo derivatives

    Reduction: Reduced amine or alcohol derivatives

    Substitution: Substituted benzodioxole or benzamide derivatives

Scientific Research Applications

N-{2-[(1,3-benzodioxol-5-ylmethyl){2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}amino]-2-oxoethyl}benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Pharmacology: It can be studied for its interactions with biological targets, including enzymes and receptors, to understand its pharmacokinetic and pharmacodynamic properties.

    Materials Science: The compound’s structural properties may make it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biology: It can be used as a probe or tool compound to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-{2-[(1,3-benzodioxol-5-ylmethyl){2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}amino]-2-oxoethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes. The exact molecular targets and pathways involved would depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}benzamide
  • N-{2-[(1,3-benzodioxol-5-ylmethyl){2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}amino]-2-oxoethyl}acetamide
  • N-{2-[(1,3-benzodioxol-5-ylmethyl){2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}amino]-2-oxoethyl}benzoate

Uniqueness

N-{2-[(1,3-benzodioxol-5-ylmethyl){2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}amino]-2-oxoethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzodioxole moiety, ethoxypropylamino substituent, and benzamide group contribute to its versatility and potential for diverse applications.

Properties

Molecular Formula

C31H35N3O6

Molecular Weight

545.6 g/mol

IUPAC Name

N-[2-[1,3-benzodioxol-5-ylmethyl-[2-(3-ethoxypropylamino)-1-(4-methylphenyl)-2-oxoethyl]amino]-2-oxoethyl]benzamide

InChI

InChI=1S/C31H35N3O6/c1-3-38-17-7-16-32-31(37)29(24-13-10-22(2)11-14-24)34(20-23-12-15-26-27(18-23)40-21-39-26)28(35)19-33-30(36)25-8-5-4-6-9-25/h4-6,8-15,18,29H,3,7,16-17,19-21H2,1-2H3,(H,32,37)(H,33,36)

InChI Key

GPPDVMIBYPBVMZ-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C(C1=CC=C(C=C1)C)N(CC2=CC3=C(C=C2)OCO3)C(=O)CNC(=O)C4=CC=CC=C4

Origin of Product

United States

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